molecular formula C5H8O5 B117923 D-Arabinono-1,4-lactone CAS No. 2782-09-4

D-Arabinono-1,4-lactone

Cat. No. B117923
CAS RN: 2782-09-4
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-JJYYJPOSSA-N
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Description

D-Arabinono-1,4-lactone is an arabinono-1,4-lactone. It has a role as a Saccharomyces cerevisiae metabolite. It is functionally related to a D-arabinonic acid .


Synthesis Analysis

D-Arabinono-1,4-lactone is used as a substrate to identify, differentiate, and characterize stereospecific arabino-1,4-lactone oxidase(s)/arabinonolactone oxidase(s) (LdALO) involved in vitamin C biosynthesis . The synthesis of D-Arabinono-1,4-lactone from (4S)-2,2-Dimethyl-5β-[(4R)-2,2-dimethyl-1,3-dioxolane-4β-yl]-1,3-dioxolane-4α-carbaldehyde has also been reported .


Molecular Structure Analysis

The molecular formula of D-Arabinono-1,4-lactone is C5H8O5. Its molecular weight is 148.11 .


Chemical Reactions Analysis

D-Arabinono-1,4-lactone is involved in the chemical reaction catalyzed by D-arabinono-1,4-lactone oxidase. The reaction is: D-arabinono-1,4-lactone + O2 = D-erythro-ascorbate + H2O2 .


Physical And Chemical Properties Analysis

D-Arabinono-1,4-lactone appears as white crystals. It has an optical activity of [α]/D 72.0±3.0°, c = 1 in H2O .

Scientific Research Applications

1. Role in Biosynthesis of D-Erythroascorbic Acid and L-Ascorbic Acid

D-Arabinono-1,4-lactone plays a crucial role in the biosynthesis of D-erythroascorbic acid and L-ascorbic acid. Its functional expression in Escherichia coli, a bacterium inherently lacking this enzyme, enables the overproduction of these acids when supplied with D-arabinono-1,4-lactone and L-galactono-1,4-lactone respectively (Lee et al., 1999).

2. Antioxidant Properties in Yeasts

In Saccharomyces cerevisiae, D-arabinono-1,4-lactone oxidase, which catalyzes the final step in D-erythroascorbic acid biosynthesis, has been associated with significant antioxidant properties. This enzyme's activity contributes to the yeast's resistance to oxidative stress (Huh et al., 1998).

3. Application in Synthetic Dye Decolorization

The combination of D-arabinono-1,4-lactone with Cu(II) and hydrogen peroxide has been found effective in the decolorization and reduction of toxicity in various synthetic dyes. This reaction system is efficient in decolorizing azo, thiazine, triphenylmethane, and anthraquinone-based dyes (Verma et al., 2004).

4. Biochemical and Structural Analysis

Extensive studies have been conducted on the biochemical properties and structural characteristics of D-arabinono-1,4-lactone oxidase. These include understanding its interaction with various substrates, inhibition mechanisms, and its role in different biological processes (Huh et al., 1994).

5. Synthesis of Energetic Material Precursors

D-arabinono-1,4-lactone has been implicated in the microbial synthesis of precursors like 1,2,4-butanetriol, which is a key component in various energetic materials. The microbial route to synthesize these compounds involves the use of D-arabinono-1,4-lactone as a starting material (Niu et al., 2003).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Arabinono-1,4-lactone

CAS RN

13280-76-7, 2782-09-4
Record name Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13280-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2782-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinonic acid, gamma-lactone, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
452
Citations
WK Huh, ST Kim, KS Yang, YJ Seok… - European Journal of …, 1994 - Wiley Online Library
D‐Erythroascorbic acid was detected from the cell extracts of a dimorphic fungus, Candida albicans. Its concentration in yeast cells grown at 25 C was estimated to be about 0.45 μmol/…
Number of citations: 95 febs.onlinelibrary.wiley.com
MH Wu, LY Huang, LX Sun, H Qian, YY Wei, S Liang… - Journal of Fungi, 2022 - mdpi.com
Magnaporthe oryzae is the causal agent of rice blast outbreaks. L-ascorbic acid (ASC) is a famous antioxidant found in nature. However, while ASC is rare or absent in fungi, a five-…
Number of citations: 2 www.mdpi.com
BH Lee, WK Huh, ST Kim, JS Lee… - Applied and …, 1999 - Am Soc Microbiol
d-Arabinono-1,4-lactone oxidase, which catalyzes the terminal step in the biosynthesis of d-erythroascorbic acid in Saccharomyces cerevisiae, was functionally expressed inEscherichia …
Number of citations: 32 journals.asm.org
S Torii, T Inokuchi, Y Masatsugu - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
A Straightforward Access to 5-Deoxy-D-arabinono-1,4-lactone, a Versatile Intermediate in the Lauraceae Lactones Syntheses | Bulletin of the Chemical Society of Japan Sign in | Register …
Number of citations: 22 www.journal.csj.jp
F Punzo, DJ Watkin, SF Jenkinson… - … Section E: Structure …, 2005 - scripts.iucr.org
2C-Methyl-d-arabinono-1,4-lactone monohydrate Page 1 organic papers o326 Francesco Punzo et al. C6H10O5ÁH2O doi:10.1107/S1600536805000723 Acta Cryst. (2005). E61 …
Number of citations: 7 scripts.iucr.org
H Wong - Australian journal of chemistry, 1984 - CSIRO Publishing
The 80-MHz proton nmr spectrum of D-arabinono-1,4-lactone in D2O has been simulated and the results utilized in the assignment of the 20-MHz proton-coupled 13C nmr spectrum. …
Number of citations: 9 www.publish.csiro.au
Z Chen, C Qin, L Lin, X Zeng, Y Zhao, S He… - Plant molecular biology …, 2015 - Springer
l-Ascorbic acid (AsA) is the most abundant antioxidant and a major redox buffer that regulates plant responses to environmental stresses. AsA is also a precursor of oxalate in plants, …
Number of citations: 14 link.springer.com
KV Booth, FP da Cruz, DJ Hotchkiss, SF Jenkinson… - Tetrahedron …, 2008 - Elsevier
Readily crystallized 2-C-methyl-d-ribono-1,4-lactone is formed in a one-pot procedure from d-glucose without any protecting groups by treatment with dimethylamine to give an Amadori …
Number of citations: 29 www.sciencedirect.com
N Biyani, R Madhubala - Molecular and biochemical parasitology, 2011 - Elsevier
Plants and most animals can synthesize ascorbate (vitamin C) for their own requirements, but humans have lost this ability during evolution. The last step in the biosynthesis of l-…
Number of citations: 23 www.sciencedirect.com
K Adinehbeigi, M Shaddel, S Khalili… - Transactions of The …, 2020 - academic.oup.com
Background Leishmania donovani, a parasitic protozoan causing visceral leishmaniasis, can lead to a dangerous and often fatal disease in humans. Current treatment for leishmaniasis …
Number of citations: 4 academic.oup.com

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